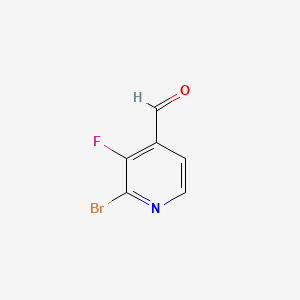

2-Bromo-3-fluoroisonicotinaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-3-fluoropyridine-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFNO/c7-6-5(8)4(3-10)1-2-9-6/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXWCXVNMFZTDCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C=O)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227572-94-2 | |

| Record name | 2-Bromo-3-fluoroisonicotinaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Bromo-3-fluoroisonicotinaldehyde: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 2-Bromo-3-fluoroisonicotinaldehyde, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, synthesis, reactivity, and critical applications, offering field-proven insights into its utility.

Introduction: The Strategic Importance of a Multifunctional Building Block

This compound, also known as 2-Bromo-3-fluoropyridine-4-carboxaldehyde, is a strategically important intermediate in medicinal chemistry and materials science. Its unique trifunctional nature—featuring a reactive aldehyde, a versatile bromine atom, and an electron-withdrawing fluorine atom on a pyridine scaffold—makes it an invaluable precursor for synthesizing complex molecular architectures. The pyridine ring itself is a common motif in pharmaceuticals, and the specific arrangement of these functional groups allows for a diverse range of chemical transformations, including nucleophilic additions, cross-coupling reactions, and heterocycle formations. This versatility is paramount in the drug discovery process, where rapid structural modifications are necessary to optimize lead compounds for efficacy and safety.[]

Core Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its effective application in research and development.

Physicochemical Data

The core properties of this compound are summarized below. These parameters are critical for reaction planning, purification, and formulation.

| Property | Value | Source |

| CAS Number | 1227572-94-2 | [2] |

| Molecular Formula | C₆H₃BrFNO | [3][4] |

| Molecular Weight | 203.99 g/mol | [5] |

| Appearance | Faint yellow solid | [6] |

| Melting Point | 55 - 58 °C | |

| Boiling Point | ~253.3 °C (Predicted) | [4] |

| Density | ~1.778 g/cm³ (Predicted) | [4][6] |

| Storage | Store under inert gas (Nitrogen or Argon) at 2–8 °C | [6][7] |

Spectroscopic Profile

-

¹H NMR: The proton spectrum would be expected to show distinct signals for the two aromatic protons on the pyridine ring and a characteristic downfield signal for the aldehyde proton (>10 ppm).

-

¹³C NMR: The carbon spectrum will display signals for the six carbons, with the aldehyde carbon appearing significantly downfield (>190 ppm). The carbons attached to bromine and fluorine will also show characteristic shifts and coupling.

-

IR Spectroscopy: Key vibrational bands would include a strong carbonyl (C=O) stretch for the aldehyde group (around 1700 cm⁻¹) and C-Br, C-F, and aromatic C-H stretching frequencies.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight, with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br).

Synthesis and Reaction Pathways

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. A common conceptual approach involves the formylation of a pre-functionalized pyridine ring.

Conceptual Synthetic Workflow

A plausible synthetic route starts from a readily available substituted pyridine, such as 2-bromo-3-fluoropyridine. The introduction of the aldehyde group at the C4 position can be achieved through a directed ortho-metalation (DoM) strategy followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF).[6] This method provides high regioselectivity, which is crucial for constructing such a precisely substituted molecule.

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Exemplary)

This protocol is based on established methodologies for pyridine functionalization.[6]

-

Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), dissolve diisopropylamine in anhydrous tetrahydrofuran (THF).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi) dropwise to form lithium diisopropylamide (LDA).

-

Metalation: To this LDA solution, add a solution of 2-bromo-3-fluoropyridine in anhydrous THF dropwise, maintaining the temperature at -78 °C. Stir the reaction mixture for 2 hours to ensure complete metalation at the C4 position.

-

Formylation: Slowly add N,N-dimethylformamide (DMF) to the reaction mixture, again ensuring the temperature remains at -78 °C. Continue stirring for an additional 2 hours.

-

Quenching and Work-up: Quench the reaction by the slow addition of an acidic solution (e.g., 4M HCl in dioxane).[6] Allow the mixture to warm to room temperature.

-

Extraction and Purification: Dilute the mixture with ethyl acetate and wash sequentially with water and saturated brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product should be purified by silica gel column chromatography to yield the final product.

Chemical Reactivity and Applications in Drug Discovery

The true value of this compound lies in its capacity to serve as a versatile scaffold for building more complex molecules. The aldehyde, bromine, and fluorine groups each offer distinct handles for chemical modification.

-

The Aldehyde Group: This group is a prime site for nucleophilic additions, reductive aminations to form substituted amines, and Wittig-type reactions to create carbon-carbon double bonds. It is also a key component in the formation of various heterocycles like oximes and hydrazones.

-

The Bromine Atom: The C-Br bond is a classic handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. This allows for the introduction of a wide array of aryl, alkyl, and amino substituents at the C2 position.

-

The Fluorine Atom: The presence of fluorine can significantly modulate the physicochemical properties of the final molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[9] While less reactive towards substitution than bromine, it exerts a strong electronic influence on the pyridine ring.

Caption: Reactivity map showing the versatile chemical transformations of the core molecule.

These reactions enable the synthesis of diverse compound libraries, a cornerstone of modern drug discovery. For instance, fluorinated pyridines are key components in recently approved drugs for cancer treatment, highlighting the importance of intermediates like this one.[9]

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper handling is crucial to ensure laboratory safety.

-

Hazard Identification: This compound is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, and may cause respiratory irritation.

-

Personal Protective Equipment (PPE): Always wear protective gloves, eye protection (goggles), and a face shield when handling this substance.[10] Work in a well-ventilated area, preferably a chemical fume hood.[11]

-

Handling: Avoid breathing dust. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11][12] For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.[6][7]

-

In Case of Exposure:

-

Skin Contact: Immediately take off all contaminated clothing and rinse skin with plenty of water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10]

-

Ingestion: If swallowed, immediately make the victim drink water (two glasses at most) and consult a physician.

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing.

-

This compound is intended for research and development purposes only.[2]

Conclusion

This compound is a high-value, multifunctional chemical intermediate. Its well-defined reactivity provides medicinal chemists with a powerful tool for the synthesis of novel compounds with potential therapeutic applications. A comprehensive understanding of its properties, synthesis, and handling is essential for leveraging its full potential in the laboratory and advancing drug discovery programs.

References

- Santa Cruz Biotechnology, Inc. (n.d.). This compound.

- Sigma-Aldrich. (2025). Safety Data Sheet: this compound.

- Sigma-Aldrich. (2024). Safety Data Sheet.

- Fisher Scientific. (n.d.). Safety Data Sheet.

- AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-Bromo-1-(3-fluoropyridin-4-yl)ethan-1-one.

- Fisher Scientific. (2024). Safety Data Sheet: 5-Bromo-2-fluoropyridine-3-carboxaldehyde.

- Cochemical. (2014). This compound.

- ChemicalBook. (n.d.). 2-Bromo-5-fluoroisonicotinaldehyde CAS#: 1005291-43-9.

- ChemBK. (n.d.). This compound hydrate.

- ChemicalBook. (n.d.). 2-Bromo-3-fluoroaniline synthesis.

- Taylor, M., et al. (2017). Development & automation of a novel [18F]F prosthetic group, 2-[18F]-fluoro-3-pyridinecarboxaldehyde, and its application to an amino(oxy)-functionalised Aβ peptide. PMC - NIH.

- Lanham, E. E., & Tanski, J. M. (2025). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde.

- Fisher Scientific. (n.d.). 2-Bromo-3-fluoroaniline, 97%.

- BLD Pharm. (n.d.). 2,3-Dibromo-5-fluoroisonicotinaldehyde.

- Rlavie. (n.d.). CAS 1005291-43-9 | 2-Bromo-5-Fluoroisonicotinaldehyde.

- Ossila. (n.d.). 2-Bromo-3′-fluoroacetophenone.

- PubChem. (n.d.). 2-Bromo-3-fluorobenzaldehyde.

- Singh, I., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central.

- BOC Sciences. (n.d.). Intermediates in Drug Development: Lab to Industry.

- ResearchGate. (2014). how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde?.

- Pipzine Chemicals. (n.d.). 2-Bromo-3-Pyridinecarboxaldehyde.

Sources

- 2. scbt.com [scbt.com]

- 3. cochemical.com [cochemical.com]

- 4. chembk.com [chembk.com]

- 5. 2-Bromo-3-fluorobenzaldehyde | C7H4BrFO | CID 24820504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Bromo-5-fluoroisonicotinaldehyde CAS#: 1005291-43-9 [chemicalbook.com]

- 7. CAS 1005291-43-9|2-Bromo-5-Fluoroisonicotinaldehyde [rlavie.com]

- 8. researchgate.net [researchgate.net]

- 9. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aksci.com [aksci.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

2-Bromo-3-fluoroisonicotinaldehyde CAS number 1227572-94-2

An In-Depth Technical Guide to 2-Bromo-3-fluoroisonicotinaldehyde

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the chemical intermediate this compound (CAS No. 1227572-94-2). We will delve into its chemical properties, a plausible and detailed synthetic route grounded in established organometallic principles, its reactivity, and its strategic application as a versatile building block in the synthesis of complex molecules for pharmaceutical research.

Core Compound Identification and Properties

This compound is a trifunctionalized pyridine derivative. The strategic placement of a bromine atom, a fluorine atom, and a formyl (aldehyde) group on the isonicotinic acid scaffold makes it a highly valuable intermediate. These functional groups offer orthogonal reactivity, allowing for sequential and selective modifications, a crucial feature in modern synthetic campaigns.[1][2]

Table 1: Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 1227572-94-2 | [3] |

| Molecular Formula | C₆H₃BrFNO | |

| Molecular Weight | 204.00 g/mol | [4][5] |

| Alternate Names | 2-Bromo-3-fluoropyridine-4-carboxaldehyde, 2-Bromo-3-fluoro-4-formylpyridine | [3][6] |

| Physical Form | Solid | [4] |

| Purity | Typically ≥95% - 98% | [4][6] |

| Storage Conditions | Inert atmosphere, 2-8°C | [4] |

| InChI Key | WXWCXVNMFZTDCP-UHFFFAOYSA-N | [4] |

digraph "Molecular_Structure" { graph [layout=neato, overlap=false, splines=true, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=12];// Define nodes for atoms N1 [label="N", pos="0,0!", fontcolor="#202124"]; C1 [label="C", pos="1.2,-0.7!", fontcolor="#202124"]; C2 [label="C", pos="1.2,-2.1!", fontcolor="#202124"]; C3 [label="C", pos="0,-2.8!", fontcolor="#202124"]; C4 [label="C", pos="-1.2,-2.1!", fontcolor="#202124"]; C5 [label="C", pos="-1.2,-0.7!", fontcolor="#202124"]; Br [label="Br", pos="-2.4,0!", fontcolor="#EA4335"]; F [label="F", pos="-2.4,-3.0!", fontcolor="#34A853"]; C_aldehyde [label="C", pos="2.4,-2.8!", fontcolor="#202124"]; H_aldehyde [label="H", pos="3.4,-2.1!", fontcolor="#202124"]; O_aldehyde [label="O", pos="2.4,-4.0!", fontcolor="#EA4335"];

// Define bonds N1 -- C1 [penwidth=2]; C1 -- C2 [penwidth=1.5, style=dashed]; C2 -- C3 [penwidth=2]; C3 -- C4 [penwidth=1.5, style=dashed]; C4 -- C5 [penwidth=2]; C5 -- N1 [penwidth=1.5, style=dashed]; C5 -- Br [penwidth=1.5]; C4 -- F [penwidth=1.5]; C2 -- C_aldehyde [penwidth=1.5]; C_aldehyde -- H_aldehyde [penwidth=1.5]; C_aldehyde -- O_aldehyde [penwidth=2];

// Dummy nodes for ring aromaticity R1 [label="", pos="0,-1.4!", shape=circle, style=dotted, width=1.5]; }

Caption: Molecular structure of this compound.

Synthesis Strategy and Mechanistic Rationale

While specific peer-reviewed synthesis routes for this compound are not abundant in the literature, a robust and logical pathway can be extrapolated from established methods for analogous substituted pyridines, particularly the directed ortho-metalation (DoM) strategy. The synthesis of the related isomer, 2-bromo-5-fluoro-4-pyridinecarboxaldehyde, has been described in patent literature and provides a strong foundation for this approach.[7]

The proposed synthesis begins with the commercially available starting material, 2-bromo-3-fluoropyridine. The core of the strategy involves a regioselective lithiation at the C4 position, followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF).

Caption: Proposed synthesis workflow via directed ortho-metalation.

Causality Behind Experimental Choices:

-

Choice of Base (LDA): Lithium diisopropylamide (LDA) is a strong, non-nucleophilic, sterically hindered base. Its strength is required to deprotonate the relatively non-acidic C-H bond on the pyridine ring. Its steric bulk prevents it from acting as a nucleophile and adding to the pyridine ring itself.

-

Regioselectivity: The deprotonation is directed to the C4 position. This is the result of a synergistic effect. The pyridine nitrogen (at position 1) and the bromine (at position 2) are both capable of coordinating with the lithium cation of LDA, directing the deprotonation to an adjacent position. The C3 position is already substituted with fluorine, leaving C4 as the most kinetically and thermodynamically favorable site for deprotonation.

-

Cryogenic Temperature (-78 °C): This temperature is critical for several reasons. It ensures the stability of the highly reactive organolithium intermediate, preventing side reactions such as decomposition or rearrangement. It also helps to control the regioselectivity of the deprotonation and prevents unwanted reactions with the solvent (THF).

-

Electrophile (DMF): N,N-Dimethylformamide serves as a robust and efficient one-carbon electrophile (a "formyl anion equivalent"). The lithiated pyridine attacks the carbonyl carbon of DMF, forming a tetrahedral intermediate which, upon acidic workup, collapses to yield the desired aldehyde.

Chemical Reactivity and Synthetic Utility

The power of this compound as a synthetic intermediate lies in the distinct reactivity of its three functional handles. This allows for a modular and combinatorial approach to building molecular diversity.[8]

Caption: Key reactivity sites for synthetic diversification.

-

The Aldehyde (Formyl) Group: This is a versatile functional group for introducing a wide array of substituents. It readily undergoes:

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., NaBH(OAc)₃) to form C-N bonds, a cornerstone of medicinal chemistry.

-

Condensation Reactions: Forms imines, oximes, and hydrazones upon reaction with amines, hydroxylamines, and hydrazines, respectively. These can be stable final products or intermediates for further cyclization reactions.

-

Nucleophilic Addition: Reacts with organometallic reagents (e.g., Grignards) to form secondary alcohols.

-

Oxidation/Reduction: Can be oxidized to the corresponding carboxylic acid (isonicotinic acid derivative) or reduced to a primary alcohol.

-

-

The Bromo Group: The bromine atom at the C2 position is primed for transition-metal-catalyzed cross-coupling reactions. This is arguably its most powerful feature for drug discovery programs.[1]

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups.

-

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, providing an alternative to reductive amination.

-

Heck Coupling: Reaction with alkenes to form substituted olefins.

-

-

The Fluoro Group: The fluorine atom at C3 significantly influences the electronic properties of the pyridine ring.

-

Pharmacokinetic Modulation: The incorporation of fluorine is a well-established strategy in drug design to enhance metabolic stability, improve bioavailability, and increase binding affinity by blocking sites of metabolism or engaging in favorable interactions with target proteins.[1][9]

-

Reactivity: While the C-F bond is generally strong, the fluorine atom, along with the other electron-withdrawing groups, activates the pyridine ring towards nucleophilic aromatic substitution (SNAr), although typically requiring harsh conditions.

-

Detailed Experimental Protocols

The following protocols are provided as illustrative examples based on established chemical principles. Researchers should perform their own risk assessments and optimization studies.

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of a related isomer and should be considered a starting point for optimization.[7]

-

Apparatus Setup: Under an inert atmosphere (Nitrogen or Argon), add anhydrous tetrahydrofuran (THF, 100 mL) and diisopropylamine (1.5 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

-

Base Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.4 equivalents, e.g., 2.5 M in hexanes) dropwise, ensuring the internal temperature does not rise above -70 °C. Stir the resulting LDA solution for 30 minutes at -78 °C.

-

Deprotonation: Dissolve 2-bromo-3-fluoropyridine (1.0 equivalent) in anhydrous THF (50 mL) and add it dropwise to the LDA solution at -78 °C. Stir the reaction mixture at this temperature for 2 hours. A color change is typically observed, indicating the formation of the organolithium species.

-

Formylation: Slowly add N,N-dimethylformamide (DMF, 1.5 equivalents) dropwise to the reaction mixture, maintaining the temperature at -78 °C. Continue stirring for an additional 2 hours at this temperature.

-

Workup: Quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution (NH₄Cl), ensuring the temperature remains low. Allow the mixture to warm to room temperature.

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Protocol 2: Representative Suzuki-Miyaura Cross-Coupling

-

Reaction Setup: To a reaction vial, add this compound (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as potassium carbonate (K₂CO₃, 2.0 equivalents).

-

Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio).

-

Reaction Execution: Seal the vial and heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours (monitor by TLC or LC-MS).

-

Workup and Purification: After cooling to room temperature, dilute the reaction with ethyl acetate and water. Separate the layers, extract the aqueous phase with ethyl acetate, combine the organic layers, dry over Na₂SO₄, and concentrate. Purify the crude product by silica gel chromatography to obtain the desired 2-aryl-3-fluoroisonicotinaldehyde derivative.

Safety and Handling

This compound is a research chemical and must be handled by trained personnel in a well-ventilated chemical fume hood.

-

Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled). Some suppliers also list H302+H312+H332 (Harmful if swallowed, in contact with skin or if inhaled).[6]

-

Signal Word: Danger.

-

Pictograms: GHS06 (Skull and Crossbones).

-

Precautions: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves, protective clothing, eye protection, and face protection. Use only outdoors or in a well-ventilated area.[6]

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (2-8°C).[4]

Conclusion

This compound is a potent and versatile chemical building block for drug discovery and development. Its trifunctional nature provides medicinal chemists with a powerful platform for generating diverse molecular architectures through controlled, sequential reactions. The aldehyde handle allows for the installation of various side chains via robust reactions like reductive amination, while the bromine atom serves as a linchpin for modern cross-coupling chemistry. The fluorine atom provides a strategic tool for modulating the physicochemical and pharmacokinetic properties of the final compounds. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in the quest for novel therapeutic agents.

References

-

Selective Synthesis of Substituted Pyridines and Pyrimidines through Cascade Annulation of Isopropene Derivatives. Organic Letters. Available at: [Link]

-

Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters. Available at: [Link]

-

Synthesis of Multisubstituted Pyridines. Organic Letters. Available at: [Link]

-

A Simple, Modular Synthesis of Substituted Pyridines. ACS Publications. Available at: [Link]

-

Synthesis of Multisubstituted Pyridines. Organic Letters. Available at: [Link]

-

3 Fluoroisonicotinaldehyde 97%. Cenmed Enterprises. Available at: [Link]

-

This compound | 1227572-94-2. Cochemical. Available at: [Link]

-

This compound. ChemBK. Available at: [Link]

-

2-Bromo-5-fluoroisonicotinaldehyde. Oakwood Chemical. Available at: [Link]

-

2-Bromo-3-fluoroisonicotinic acid suppliers. BuyersGuideChem. Available at: [Link]

-

The Role of Fluorinated Pyridines in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

-

Development & automation of a novel [18F]F prosthetic group, 2-[18F]-fluoro-3-pyridinecarboxaldehyde, and its application to an amino(oxy)-functionalised Aβ peptide. PMC - NIH. Available at: [Link]

-

CAS 1005291-43-9 | 2-Bromo-5-Fluoroisonicotinaldehyde. Rlavie. Available at: [Link]

-

2-Bromo-3-Pyridinecarboxaldehyde | CAS 89465-80-9. Pipzine Chemicals. Available at: [Link]

-

2-Bromo-3-fluorobenzaldehyde. PubChem. Available at: [Link]

-

Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. Available at: [Link]

-

A Synthesis Strategy Yielding Skeletally Diverse Small Molecules Combinatorially. Broad Institute. Available at: [Link]

-

2-Bromo-3-fluoropent-2-ene. PubChem. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 2-Bromo-3-Pyridinecarboxaldehyde | CAS 89465-80-9 | High Purity Supplier & Manufacturer in China [pipzine-chem.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 1227572-94-2 [sigmaaldrich.com]

- 5. 2-Bromo-5-fluoroisonicotinaldehyde [oakwoodchemical.com]

- 6. 1227572-94-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 7. 2-Bromo-5-fluoroisonicotinaldehyde CAS#: 1005291-43-9 [m.chemicalbook.com]

- 8. portals.broadinstitute.org [portals.broadinstitute.org]

- 9. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

physical properties of 2-Bromo-3-fluoroisonicotinaldehyde

An In-Depth Technical Guide to the Physical Properties of 2-Bromo-3-fluoroisonicotinaldehyde

Abstract

This compound is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug development. Its utility as a versatile synthetic building block stems from the unique electronic properties conferred by the bromo, fluoro, and aldehyde functional groups on the pyridine scaffold. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, offering field-proven insights into its characterization, handling, and application. Authored from the perspective of a Senior Application Scientist, this document synthesizes theoretical predictions with practical experimental considerations to serve as an essential resource for researchers in organic synthesis and pharmaceutical development.

Chemical Identity and Structure

The foundational step in utilizing any chemical reagent is a thorough understanding of its identity. This compound, also known as 2-Bromo-3-fluoropyridine-4-carboxaldehyde, is a solid at room temperature.[1] The strategic placement of its substituents dictates its reactivity and physicochemical behavior.

-

IUPAC Name: 2-bromo-3-fluoropyridine-4-carbaldehyde

-

Molecular Formula: C₆H₃BrFNO[1]

-

Molecular Weight: 203.99 g/mol (based on C₆H₃BrFNO)[1]

-

Synonyms: 2-Bromo-3-fluoro-4-formylpyridine[2]

The pyridine ring, an electron-deficient aromatic system, is further influenced by the inductive electron-withdrawing effects of the fluorine and bromine atoms. The aldehyde group at the 4-position serves as a reactive handle for a multitude of chemical transformations, including nucleophilic additions and condensations.[3]

Physicochemical Properties

A quantitative understanding of a compound's physical properties is critical for designing synthetic protocols, purification strategies, and formulation studies. The data for this compound are primarily based on predictive models, which provide reliable estimates for experimental planning.

| Property | Value | Source |

| Molecular Weight | 203.99 g/mol | [1] |

| Boiling Point | 253.3 ± 35.0 °C (Predicted) | [1] |

| Density | 1.778 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | -3.62 ± 0.18 (Predicted) | [1] |

| Storage Condition | Room Temperature | [1] |

-

Expert Insight: The high predicted boiling point is consistent with the compound's polarity and molecular weight. The predicted low pKa indicates that the pyridine nitrogen is a very weak base, a direct consequence of the strong electron-withdrawing effects of the adjacent halogen substituents. This electronic feature is a key consideration for planning reactions, as the nitrogen is less likely to participate in acid-base chemistry or act as a coordinating ligand unless under specific conditions.

Spectroscopic Characterization (Anticipated Profile)

Spectroscopic analysis is the cornerstone of structural verification. While specific spectra for this compound are proprietary to manufacturers, an experienced scientist can predict the characteristic signals based on its molecular structure. This predictive profile serves as a benchmark for researchers to validate the identity and purity of their samples.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be simple and highly informative. The analysis should be conducted in a deuterated solvent such as CDCl₃.

-

Aldehyde Proton (CHO): A singlet is expected between δ 9.5-10.5 ppm. This downfield shift is characteristic of aldehyde protons.

-

Aromatic Protons: Two doublets are anticipated in the aromatic region (δ 7.0-9.0 ppm). The proton at the 5-position will likely appear as a doublet coupled to the proton at the 6-position. The proton at the 6-position will appear as a doublet coupled to the proton at the 5-position, potentially with additional long-range coupling to the fluorine atom.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide a map of the carbon skeleton.

-

Carbonyl Carbon (C=O): A signal is expected in the highly deshielded region of δ 185-200 ppm.

-

Aromatic Carbons: Five distinct signals are expected. The carbons directly bonded to the electronegative bromine and fluorine atoms (C2 and C3) will show characteristic shifts and C-F coupling. The carbon of the C-H bonds (C5, C6) and the carbon attached to the aldehyde (C4) will also be distinguishable.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1700-1720 cm⁻¹.

-

C-H Stretch (Aromatic/Aldehyde): Aromatic C-H stretches typically appear above 3000 cm⁻¹, while the aldehyde C-H stretch shows two weaker bands around 2820 cm⁻¹ and 2720 cm⁻¹.

-

C-F and C-Br Stretches: The C-F stretching vibration is typically observed in the 1150-1250 cm⁻¹ region, while the C-Br stretch appears at lower frequencies, between 600-670 cm⁻¹.[4]

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and isotopic distribution.

-

Molecular Ion Peak [M]⁺: The spectrum should display a characteristic pair of peaks for the molecular ion, reflecting the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio). This results in two peaks of nearly equal intensity at m/z values corresponding to [C₆H₃⁷⁹BrFNO]⁺ and [C₆H₃⁸¹BrFNO]⁺.

Experimental Protocols & Workflow

Trustworthiness in research is built on robust and verifiable methodologies. The following protocols outline the standard procedures for characterizing a sample of this compound.

Protocol: Melting Point Determination

-

Preparation: Place a small, dry amount of the crystalline solid into a capillary tube, sealed at one end.

-

Apparatus: Insert the capillary tube into a calibrated melting point apparatus.

-

Heating: Heat the sample slowly (1-2 °C per minute) as it approaches the expected melting point.

-

Observation: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.

-

Causality: A sharp melting point range (e.g., < 2 °C) is indicative of high purity. Impurities typically depress and broaden the melting point range.

Protocol: NMR Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the compound.

-

Solvent Addition: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Homogenization: Ensure the sample is fully dissolved, using gentle vortexing if necessary.

-

Analysis: Acquire ¹H, ¹³C, and other relevant NMR spectra.

-

Causality: The choice of CDCl₃ is standard for many organic molecules due to its good solubilizing power and relatively clean spectral window. The concentration must be sufficient for a good signal-to-noise ratio without causing line broadening.

Diagram: Compound Characterization Workflow

The following diagram illustrates a logical workflow for the receipt, verification, and archival of a chemical sample like this compound, ensuring scientific integrity at each step.

Caption: A standardized workflow ensures sample integrity from receipt to final validation.

Safety and Handling

Given its classification as a halogenated aromatic aldehyde, this compound requires careful handling in a laboratory setting. While specific toxicology data is limited, information from structurally similar compounds provides a strong basis for safety protocols.[5][6]

-

Hazard Statements: Assumed to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7] It is also harmful if swallowed.

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7][8]

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[5][8]

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[7] Wash hands thoroughly after handling.[6] Avoid contact with skin and eyes.

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[6][8]

-

Conclusion

This compound is a valuable reagent whose physical and chemical properties are dictated by its unique substitution pattern. This guide provides a robust framework for its identification, characterization, and safe handling. By combining predictive data with established experimental protocols, researchers can confidently integrate this compound into their synthetic and drug discovery programs, ensuring both the reliability of their results and the safety of their laboratory personnel.

References

-

This compound - ChemBK. (n.d.). Retrieved January 6, 2026, from [Link]

-

This compound|1227572-94-2-西安速加医药科技有限公司. (n.d.). Retrieved January 6, 2026, from [Link]

-

Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine | Request PDF. (2025, August 9). Retrieved January 6, 2026, from [Link]

Sources

Introduction: The Strategic Importance of a Multifunctional Building Block

An In-depth Technical Guide to 2-Bromo-3-fluoroisonicotinaldehyde

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental properties, synthesis, reactivity, and applications, offering field-proven insights into its utility in modern chemical research.

This compound (also known as 2-Bromo-3-fluoropyridine-4-carboxaldehyde) is a substituted pyridine derivative that has garnered significant interest as a versatile intermediate in organic synthesis. Its structure is strategically functionalized with three distinct reactive sites: a nucleophilic addition-prone aldehyde, a bromine atom amenable to cross-coupling reactions, and a fluorine atom that can modulate the electronic properties of the pyridine ring.

The pyridine scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The incorporation of fluorine is a widely employed strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. The additional presence of a bromine atom and an aldehyde group provides orthogonal chemical handles, allowing for sequential and controlled modifications. This multi-functional nature makes this compound an invaluable precursor for constructing complex molecular architectures, particularly in the discovery of novel therapeutic agents and functional materials.

Physicochemical and Structural Properties

A clear understanding of the fundamental properties of a chemical intermediate is critical for its effective use in synthesis and process development. The key characteristics of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₃BrFNO | [1][2] |

| Molecular Weight | 203.00 g/mol | Calculated |

| CAS Number | 1227572-94-2 | [3] |

| Alternate Names | 2-Bromo-3-fluoropyridine-4-carboxaldehyde, 2-Bromo-3-fluoro-4-formylpyridine | [3] |

| Density | 1.778 ± 0.06 g/cm³ (Predicted) | [1] |

| Boiling Point | 253.3 ± 35.0 °C (Predicted) | [1] |

| pKa | -3.62 ± 0.18 (Predicted) | [1] |

| Appearance | Typically a white to off-white solid | [4] |

Note: Some commercial sources may list a molecular weight of ~222.01 g/mol , which likely corresponds to a hydrated form of the compound (C₆H₅BrFNO₂).[3] The values presented here are for the anhydrous compound.

Caption: Proposed synthetic pathways to the target compound.

Experimental Protocol (Conceptual): Directed Ortho-Metalation (Path A)

-

Preparation: In a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, dissolve 2-Bromo-3-fluoropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C (dry ice/acetone bath).

-

Deprotonation: Add lithium diisopropylamide (LDA) (1.1 eq, 2.0 M solution in THF/heptane/ethylbenzene) dropwise via syringe, maintaining the temperature at -78 °C. The solution is stirred for 1 hour. The fluorine and bromine atoms direct the deprotonation to the C4 position.

-

Formylation: Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise to the reaction mixture.

-

Quenching: After stirring for an additional 2 hours at -78 °C, the reaction is slowly warmed to 0 °C and quenched by the careful addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extraction & Purification: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final product.

Key Chemical Reactivity

The utility of this compound stems from the distinct reactivity of its functional groups, which can be addressed selectively.

Caption: Key reaction pathways for functional group modification.

-

The Aldehyde Group: Serves as a classic electrophilic site for nucleophilic addition. It readily undergoes reactions such as reductive amination to form secondary or tertiary amines, Wittig reactions to generate alkenes, and addition of Grignard or organolithium reagents to produce secondary alcohols. This handle is particularly useful for introducing side chains or linking the molecule to peptides and other biomolecules. [5]* The Bromo Group: The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions. [6]This enables the formation of C-C bonds (e.g., Suzuki, Heck, Sonogashira couplings) or C-N bonds (Buchwald-Hartwig amination), allowing for the facile introduction of aryl, heteroaryl, alkyl, or amino substituents. [6]* The Fluoro Group: While less reactive towards substitution, the fluorine atom exerts a strong electron-withdrawing inductive effect. This modulates the pKa of the pyridine nitrogen and influences the reactivity of the adjacent positions, often enhancing the rate and selectivity of reactions at other sites.

Applications in Drug Discovery and Chemical Biology

The strategic combination of functional groups makes this compound a high-value intermediate in the synthesis of complex molecules for pharmaceutical and research applications.

Scaffold for Medicinal Chemistry

The fluorinated pyridine core is a common motif in modern pharmaceuticals. [7]The introduction of fluorine can block sites of metabolism, increase lipophilicity (improving cell membrane permeability), and enhance binding interactions with target proteins. [6]This intermediate provides a direct entry point for chemists to build libraries of novel compounds for screening against various biological targets, including kinases, proteases, and GPCRs.

Sources

- 1. chembk.com [chembk.com]

- 2. This compound|1227572-94-2-西å®éå å»è¯ç§ææéå ¬å¸ [cochemical.com]

- 3. scbt.com [scbt.com]

- 4. CAS 1005291-43-9|2-Bromo-5-Fluoroisonicotinaldehyde [rlavie.com]

- 5. Development & automation of a novel [18F]F prosthetic group, 2-[18F]-fluoro-3-pyridinecarboxaldehyde, and its application to an amino(oxy)-functionalised Aβ peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Bromo-3-fluoroisonicotinaldehyde: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Bromo-3-fluoroisonicotinaldehyde, systematically named 2-bromo-3-fluoropyridine-4-carboxaldehyde , is a strategically important heterocyclic building block in modern medicinal chemistry. Its unique substitution pattern, featuring a reactive aldehyde function and strategically placed bromo and fluoro substituents on a pyridine core, offers medicinal chemists a versatile platform for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its nomenclature, chemical properties, a detailed synthetic pathway, and its critical role in the development of targeted therapeutics, particularly kinase inhibitors.

Compound Identification and Chemical Properties

Proper identification of chemical entities is paramount for reproducibility and safety in a research and development setting. This section details the nomenclature and key physicochemical properties of this compound.

Nomenclature and Synonyms

-

Systematic IUPAC Name: 2-bromo-3-fluoropyridine-4-carboxaldehyde[1]

-

Common Synonym: this compound

-

Other Synonyms: 2-Bromo-3-fluoro-4-formylpyridine[2]

Physicochemical Properties

A summary of the key physicochemical properties is presented in Table 1. These properties are crucial for designing reaction conditions, purification protocols, and for understanding the compound's behavior in various solvent systems.

| Property | Value | Source |

| Molecular Formula | C₆H₃BrFNO | [4] |

| Molecular Weight | 203.997 g/mol | |

| Appearance | Likely a solid at room temperature | Inferred from related compounds |

| Purity (typical) | ≥98% | [3] |

| Storage | Store long-term in a cool, dry place | [3] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. A plausible and efficient synthetic route commences from the readily available starting material, 2-amino-4-picoline. The overall synthetic workflow is depicted below.

Caption: Synthetic workflow for this compound.

Step 1: Bromination of 2-Amino-4-picoline

The initial step involves the regioselective bromination of 2-amino-4-picoline at the C3 position. The amino group at C2 directs the electrophilic substitution to the adjacent C3 position.

-

Protocol:

-

Dissolve 2-amino-4-picoline in a suitable solvent such as acetic acid or a chlorinated solvent.

-

Slowly add a brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine, while maintaining the temperature, typically at or below room temperature.

-

Monitor the reaction to completion using an appropriate analytical technique (e.g., TLC or LC-MS).

-

Upon completion, quench the reaction and work up by neutralizing the acid and extracting the product into an organic solvent.

-

Purify the crude product, 2-amino-3-bromo-4-picoline, by recrystallization or column chromatography.

-

Step 2: Diazotization and Fluorination to Yield 2-Bromo-3-fluoro-4-picoline

This transformation is achieved via a modified Balz-Schiemann reaction. The amino group is converted to a diazonium salt, which is subsequently displaced by a fluoride ion. A relevant patent, CN102898358A, describes a similar process for related fluoropyridine compounds[1].

-

Protocol:

-

Dissolve 2-amino-3-bromo-4-picoline in anhydrous hydrogen fluoride or a solution of HBF₄.[1]

-

Cool the reaction mixture to a low temperature (e.g., -78 °C to 0 °C).[1]

-

Add a solution of sodium nitrite dropwise to form the diazonium salt in situ.[1]

-

Allow the reaction to warm, which facilitates the decomposition of the diazonium salt and the introduction of the fluorine atom.

-

Carefully quench the reaction with a base (e.g., saturated sodium bicarbonate solution) and extract the product, 2-bromo-3-fluoro-4-picoline (CAS 884494-37-5), with an organic solvent.[1][5][6][7][8][9]

-

Purify the product by distillation or column chromatography.

-

Step 3: Oxidation to this compound

The final step is the oxidation of the methyl group of 2-bromo-3-fluoro-4-picoline to the corresponding aldehyde. This is a common transformation in organic synthesis, and several methods can be employed.

-

Protocol:

-

A common method for the oxidation of a methylpyridine to the corresponding aldehyde involves the use of an oxidizing agent like selenium dioxide or manganese dioxide. A general procedure for a related transformation is the oxidation of a picoline to a pyridine-4-carboxaldehyde.[10][11]

-

Dissolve 2-bromo-3-fluoro-4-picoline in a suitable solvent, such as dioxane or another high-boiling point ether.

-

Add the oxidizing agent (e.g., selenium dioxide) and heat the reaction mixture to reflux.

-

Monitor the reaction progress by TLC or GC.

-

Upon completion, cool the reaction, filter off the solid byproducts, and concentrate the filtrate.

-

Purify the crude this compound by column chromatography on silica gel.

-

Reactivity and Mechanistic Insights

The chemical reactivity of this compound is governed by the interplay of its three key functional groups: the aldehyde, the bromo substituent, and the fluoro substituent, all on an electron-deficient pyridine ring.

Caption: Key reactive sites of this compound.

The electron-withdrawing nature of the pyridine nitrogen, fluorine, and aldehyde group makes the ring highly susceptible to nucleophilic aromatic substitution (SNAr). The bromine atom at the 2-position is a good leaving group and is also amenable to various palladium-catalyzed cross-coupling reactions. This allows for the selective introduction of a wide range of substituents at this position. The aldehyde group serves as a versatile handle for transformations such as reductive amination to introduce amine-containing side chains, or condensation reactions to form larger heterocyclic systems.

Applications in Drug Discovery and Medicinal Chemistry

Halogenated pyridines are considered privileged structures in medicinal chemistry. The incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This compound is a valuable building block for the synthesis of complex heterocyclic compounds, particularly kinase inhibitors.

Role as a Key Intermediate in Kinase Inhibitor Synthesis

Protein kinases are crucial targets in oncology and inflammatory diseases. The aldehyde functionality of this compound can be utilized to construct various heterocyclic cores, such as pyrazolopyrimidines and imidazopyridines, which are known scaffolds for kinase inhibitors.[12][13] The bromo and fluoro substituents provide vectors for further diversification to optimize potency and selectivity. For instance, the bromine atom can be replaced via Suzuki-Miyaura or Buchwald-Hartwig coupling reactions to introduce aryl or amino groups that can interact with specific residues in the kinase active site.

Broader Applications in Pharmaceutical Synthesis

Beyond kinase inhibitors, this versatile intermediate has potential applications in the synthesis of a wide range of other active pharmaceutical ingredients (APIs). The unique arrangement of functional groups allows for the construction of diverse molecular frameworks targeting various biological pathways. The fluorinated pyridine motif is present in numerous drugs and clinical candidates, highlighting the importance of building blocks like this compound in drug discovery programs.[14][15]

Conclusion

This compound is a highly functionalized and versatile building block with significant applications in medicinal chemistry and drug discovery. Its synthesis, while multi-stepped, relies on well-established chemical transformations. The strategic placement of its reactive functional groups provides chemists with a powerful tool for the synthesis of complex, biologically active molecules, particularly in the pursuit of novel kinase inhibitors and other targeted therapies. This guide provides a foundational understanding of this important chemical intermediate for researchers and scientists in the pharmaceutical industry.

References

- Frontier Specialty Chemicals. (n.d.). 2-Bromo-3-fluoro-4-formylpyridine.

- Frontier Specialty Chemicals. (n.d.). Building Blocks.

- Sigma-Aldrich. (n.d.). CAS 1227572-94-2.

- AKSci. (2026, January 4). 1227572-94-2 this compound.

- Cochemical. (n.d.). This compound|1227572-94-2.

- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 4-Bromo-2-fluoropyridine in Advanced Pharmaceutical Synthesis.

- Frontier Specialty Chemicals. (n.d.). 2-Bromo-3-fluoropyridine-4-carboxylic acid.

- ChemScene. (n.d.). ChemScene (Page 161).

- Biosynth. (n.d.). Buy Research Chemicals | Products.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Strategic Role of 2-Bromo-3-fluoropyridine in API Synthesis.

- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.

- ACUBIOCHEM. (n.d.). 2-Bromo-3-fluoro-4-picoline.

- Benchchem. (n.d.). Application of 2-Amino-4-bromo-3-nitropyridine in Kinase Inhibitor Synthesis.

- PubChem. (n.d.). 2-Bromo-3-fluoro-4-methoxypyridine.

- ChemScene. (n.d.). 40273-45-8 | 2-Bromo-3-fluoropyridine.

- ChemicalBook. (2024, September 18). 2-Bromo-3-fluoropyridine | 40273-45-8.

- Ministry of Health and Prevention, United Arab Emirates. (2021, April). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors.

- BLD Pharm. (n.d.). 40273-45-8|2-Bromo-3-fluoropyridine.

- AA BLOCKS. (2018, July 20). Building Blocks – AA BLOCKS.

- BLD Pharmatech Co., Limited. (n.d.). BLD Pharmatech Co., Limited (Page 125).

- Benchchem. (n.d.). The Strategic Utility of 2-Bromo-4-iodopyridine in Modern Medicinal Chemistry: A Technical Guide.

- ACS Publications. (2012, October 8). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry.

- PubMed. (2007, May 1). 4,5]furo[3,2-d]pyrimidine derivatives as novel PI3 kinase p110alpha inhibitors.

- SincereChemical. (n.d.). 2-BROMO-3-FLUORO-4-PICOLINE CAS#884494-37-5.

- Eureka | Patsnap. (n.d.). Synthesis process of 2-bromo-4-iodo-3-methylpyridine.

- ChemicalBook. (2025, July 16). 2-BROMO-3-FLUORO-4-PICOLINE | 884494-37-5.

- Google Patents. (n.d.). United States Patent Office.

- Google Patents. (n.d.). CN107311918A - A kind of synthetic method of 4 pyridine carboxaldehyde.

- Alfa Chemistry. (n.d.). CAS 884494-37-5 2-Bromo-3-fluoro-4-methylpyridine.

- Google Patents. (n.d.). CN106518753A - Preparation method for 4-pyridinecarboxaldehyde.

- Appalachia Community Cancer Network ACCN. (n.d.). 6-Bromo-3-fluoropyridine-2-carbaldehyde.

- Sigma-Aldrich. (n.d.). 2-Bromo-3-fluoro-4-picoline.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 25). 5-Bromo-2-fluoropyridine-3-carboxaldehyde: A Versatile Building Block for Pharmaceutical Intermediates and Advanced Organic Synthesis.

Sources

- 1. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 2. Building Blocks | Specialty Chemicals [frontierspecialtychemicals.com]

- 3. 1227572-94-2 this compound AKSci 6931FY [aksci.com]

- 4. This compound|1227572-94-2-西å®éå å»è¯ç§ææéå ¬å¸ [cochemical.com]

- 5. acubiochem.com [acubiochem.com]

- 6. sincerechemical.com [sincerechemical.com]

- 7. 2-BROMO-3-FLUORO-4-PICOLINE | 884494-37-5 [chemicalbook.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. CN107311918A - A kind of synthetic method of 4 pyridine carboxaldehyde - Google Patents [patents.google.com]

- 11. CN106518753A - Preparation method for 4-pyridinecarboxaldehyde - Google Patents [patents.google.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. nbinno.com [nbinno.com]

- 15. nbinno.com [nbinno.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-Bromo-3-fluoroisonicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-Bromo-3-fluoroisonicotinaldehyde, a substituted pyridine of significant interest in medicinal chemistry and materials science. In the absence of directly published experimental spectra, this guide presents a comprehensive prediction and interpretation of the NMR data based on established principles of NMR spectroscopy and extensive reference to data from structurally analogous compounds. This document is intended to serve as a valuable resource for researchers in the synthesis, characterization, and application of this and related heterocyclic compounds.

Introduction: The Significance of this compound

This compound, also known as 2-bromo-3-fluoropyridine-4-carbaldehyde, is a halogenated pyridine derivative.[1][2] The unique substitution pattern on the pyridine ring, featuring an electron-withdrawing aldehyde group, a bromine atom, and a fluorine atom, imparts distinct electronic properties to the molecule. These features make it a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and functional materials.

Accurate structural elucidation is paramount in the development of novel chemical entities. NMR spectroscopy is one of the most powerful techniques for the unambiguous determination of molecular structure in solution.[3] This guide will delve into the theoretical and practical aspects of the ¹H and ¹³C NMR spectra of this compound.

Predicted ¹H and ¹³C NMR Data

The predicted ¹H and ¹³C NMR data for this compound are summarized in the tables below. These predictions are based on the analysis of substituent effects on the pyridine ring, with data from related compounds used for corroboration.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-5 | 7.8 - 8.2 | dd | ³J(H5-H6) ≈ 5.0, ⁴J(H5-F) ≈ 2.0 |

| H-6 | 8.5 - 8.8 | d | ³J(H6-H5) ≈ 5.0 |

| CHO | 9.9 - 10.2 | d | ⁴J(CHO-F) ≈ 1.5 |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (in ¹³C-{¹H} with ¹⁹F coupling) | Predicted ¹J(C-F) (Hz) |

| C-2 | 138 - 142 | d | |

| C-3 | 155 - 160 | d | 240 - 260 |

| C-4 | 135 - 140 | d | |

| C-5 | 125 - 130 | s | |

| C-6 | 150 - 155 | s | |

| CHO | 188 - 192 | d |

Rationale for Predicted NMR Data

The predicted chemical shifts and coupling constants are derived from a systematic analysis of the electronic effects of the substituents on the pyridine ring.

¹H NMR Spectrum Analysis

The aromatic region of the ¹H NMR spectrum of a substituted pyridine typically appears between 7.0 and 9.0 ppm.[4] The presence of the electron-withdrawing aldehyde group and the electronegative halogen atoms is expected to shift the remaining ring protons downfield.

-

H-6: This proton is ortho to the nitrogen atom, which strongly deshields it, placing its resonance at the lowest field among the ring protons. It is expected to appear as a doublet due to coupling with H-5.

-

H-5: This proton is coupled to H-6 and is also expected to show a smaller long-range coupling to the fluorine atom at position 3. This will likely result in a doublet of doublets.

-

Aldehyde Proton (CHO): Aldehydic protons typically resonate in the 9-10 ppm region.[5] A small four-bond coupling to the fluorine atom is anticipated, leading to a doublet.

¹³C NMR Spectrum Analysis

The chemical shifts in the ¹³C NMR spectrum are highly sensitive to the electronic environment of each carbon atom.[6]

-

C-3 (Fluorine-bearing Carbon): The carbon directly attached to the fluorine atom will exhibit a large one-bond C-F coupling constant (¹J(C-F)), typically in the range of 240-260 Hz.[7] This carbon will also be significantly deshielded due to the high electronegativity of fluorine.

-

C-2 (Bromine-bearing Carbon): The carbon attached to the bromine atom will be deshielded, although the effect is less pronounced than that of fluorine.

-

C-4 (Aldehyde-bearing Carbon): This carbon will be deshielded due to the attachment of the electron-withdrawing aldehyde group.

-

C-5 and C-6: The chemical shifts of these carbons are influenced by the combined electronic effects of the substituents.

-

Aldehyde Carbon (CHO): The carbonyl carbon of the aldehyde is expected to appear at a very low field, typically in the range of 188-192 ppm.

Experimental Protocol for NMR Data Acquisition

The following section outlines a standard operating procedure for acquiring high-quality ¹H and ¹³C NMR spectra for a compound like this compound.

Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for many organic molecules.[8]

-

Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.6 mL of the deuterated solvent.[4]

-

Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.[8]

-

Filtration: Filter the solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.

Spectrometer Setup and Data Acquisition

The following diagram illustrates the general workflow for NMR data acquisition.

A standard set of 1D and 2D NMR experiments is recommended for complete structural elucidation:

-

¹H NMR: Provides information on the number of different types of protons, their chemical environments, and their coupling patterns.

-

¹³C{¹H} NMR: A proton-decoupled ¹³C spectrum provides a single peak for each unique carbon atom.

-

DEPT (Distortionless Enhancement by Polarization Transfer): Helps in distinguishing between CH, CH₂, and CH₃ groups.

-

COSY (Correlation Spectroscopy): A 2D experiment that shows correlations between protons that are coupled to each other.[4]

-

HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates protons with the carbons to which they are directly attached.[4]

-

HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that shows correlations between protons and carbons that are two or three bonds away, which is crucial for assigning quaternary carbons.[4]

Conclusion

This technical guide provides a robust framework for understanding and predicting the ¹H and ¹³C NMR spectra of this compound. By leveraging established principles of NMR spectroscopy and data from analogous structures, researchers can confidently approach the characterization of this and related heterocyclic compounds. The detailed experimental protocols further serve as a practical resource for obtaining high-quality NMR data, which is essential for advancing research and development in the chemical and pharmaceutical sciences.

References

-

ACS Publications. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]

-

PubChem. (n.d.). 2-bromo-3-fluoropyridine-4-carbaldehyde. Retrieved from [Link]

-

AIP Publishing. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of monosubstituted pyridines. Retrieved from [Link]

-

Quantitative NMR Spectroscopy. (n.d.). Retrieved from [Link]

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

eGyanKosh. (n.d.). EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY. Retrieved from [Link]

-

Kwan, E. E. (2011). Lecture 13: Experimental Methods. Harvard University. Retrieved from [Link]

-

Michigan State University. (n.d.). NMR Spectroscopy. Retrieved from [Link]

-

UNED. (n.d.). A multinuclear magnetic resonance study of fluoro derivatives of hydroxybenzaldehydes. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

-

MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Kwan, E. E. (2012). Lecture 3: Coupling Constants. Harvard University. Retrieved from [Link]

-

Thieme. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

-

Slideshare. (n.d.). 19 f chemical shifts and coupling constants. Retrieved from [Link]

-

University of Calgary. (n.d.). CHEM 2600 Topic 2: Nuclear Magnetic Resonance (NMR). Retrieved from [Link]

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. oai.e-spacio.uned.es [oai.e-spacio.uned.es]

- 8. NMR Spectroscopy [www2.chemistry.msu.edu]

Spectroscopic Analysis of 2-Bromo-3-fluoroisonicotinaldehyde: A Technical Guide for Drug Development Professionals

Introduction: Unveiling the Molecular Signature of a Key Pharmaceutical Intermediate

2-Bromo-3-fluoroisonicotinaldehyde is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug development. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and an aldehyde group on the pyridine ring, offers a versatile scaffold for the synthesis of novel therapeutic agents. The precise characterization of this molecule is paramount to ensure the identity, purity, and quality of downstream compounds. This in-depth technical guide provides a comprehensive overview of the spectroscopic techniques employed for the structural elucidation and analysis of this compound, offering insights into the interpretation of the resulting data.

This guide is structured to provide not just procedural details, but also the underlying scientific rationale for the application of each technique. We will delve into the expected spectral features based on the molecule's structure, supported by data from analogous compounds and established spectroscopic principles.

Molecular Structure and Key Features

To understand the spectroscopic behavior of this compound, it is essential to first consider its molecular structure. The pyridine ring is substituted with three key functional groups:

-

An Aldehyde Group (-CHO) at the C4 position: This group is a strong electron-withdrawing group and will significantly influence the electronic environment of the pyridine ring.

-

A Bromine Atom (Br) at the C2 position: Bromine is an electronegative atom with two stable isotopes (⁷⁹Br and ⁸¹Br), which will have a characteristic impact on the mass spectrum.

-

A Fluorine Atom (F) at the C3 position: Fluorine is the most electronegative element and a spin-active nucleus (¹⁹F), making ¹⁹F NMR a powerful tool for its characterization.

These substituents create a unique electronic and steric environment that will be reflected in the various spectroscopic analyses.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look into the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with 2D correlation experiments, provides an unambiguous assignment of its structure.

¹H NMR Spectroscopy

The proton NMR spectrum will be relatively simple, showing two signals in the aromatic region corresponding to the two protons on the pyridine ring, and one signal for the aldehyde proton.

-

Aldehyde Proton (H-C=O): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atom and will appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm .

-

Pyridine Ring Protons: The two protons on the pyridine ring (at C5 and C6) will appear in the aromatic region (typically δ 7.0-9.0 ppm ). Their exact chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atom, the aldehyde group, and the halogens. The proton at C6 will likely be the most downfield due to its proximity to the electronegative nitrogen atom. These two protons will exhibit a doublet of doublets splitting pattern due to coupling to each other and long-range coupling to the fluorine atom. Interpreting complex NMR spectra of substituted pyridines can be challenging due to signal overlap, but 2D NMR techniques can aid in resolving these ambiguities.[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show six distinct signals for the six carbon atoms in the molecule.

-

Aldehyde Carbonyl Carbon (C=O): This carbon is highly deshielded and will appear significantly downfield, typically in the range of δ 185-195 ppm .

-

Pyridine Ring Carbons: The five carbons of the pyridine ring will resonate in the aromatic region (δ 110-160 ppm ). The carbons directly attached to the electronegative bromine and fluorine atoms (C2 and C3) will show characteristic chemical shifts and coupling to the fluorine atom. Specifically, the C-F bond will result in a large one-bond coupling constant (¹JCF). The carbon chemical shifts in fluoropyridines and their coupling constants are well-documented and can be used for assignment.[2]

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for the analysis of fluorine-containing compounds.[3][4]

-

A single resonance is expected for the fluorine atom on the pyridine ring. The chemical shift will be influenced by the electronic environment of the ring. For fluorobenzenes, the chemical shift is around -113 ppm relative to CFCl₃.[5] The exact shift for this compound will be specific to its substitution pattern.

-

The fluorine signal will be split by the adjacent proton (H5) and potentially show smaller, long-range couplings to other protons in the molecule.

2D NMR Spectroscopy: Connecting the Dots

To definitively assign all proton and carbon signals, 2D NMR experiments are indispensable.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the unambiguous assignment of the protonated carbons of the pyridine ring.[6][7][8]

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds.[6][7][8] This is crucial for identifying the quaternary carbons (C2, C3, and C4) by observing their correlations with the ring protons and the aldehyde proton.

Caption: Predicted major fragmentation pathways in mass spectrometry.

UV-Vis Spectroscopy: Characterizing the Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Pyridine and its derivatives exhibit characteristic absorption bands in the UV region.

-

The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol or cyclohexane, is expected to show absorption maxima corresponding to π → π* and n → π* transitions. Pyridine itself has absorption maxima around 202 nm and 254 nm. [9]* The presence of the aldehyde and halogen substituents will cause a bathochromic (red) shift in these absorption bands compared to unsubstituted pyridine. The specific absorption maxima and molar absorptivity are useful for quantitative analysis and for monitoring reactions. The UV-Vis spectra of functionalized pyridines are sensitive to the nature and position of the substituents. [10][11]

Conclusion: A Multi-faceted Approach to Structural Verification

The comprehensive spectroscopic analysis of this compound requires a synergistic application of multiple techniques. NMR spectroscopy, including 1D and 2D methods, provides the definitive structural framework. IR spectroscopy confirms the presence of key functional groups, while mass spectrometry verifies the molecular weight and elemental composition. UV-Vis spectroscopy offers insights into the electronic structure of the molecule. By integrating the data from these complementary techniques, researchers and drug development professionals can confidently establish the identity, purity, and structural integrity of this important pharmaceutical intermediate, ensuring the quality and reliability of subsequent synthetic endeavors.

References

- BenchChem. (n.d.). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyridines.

- Chemistry LibreTexts. (2023, October 30). 19.14: Spectroscopy of Aldehydes and Ketones.

- Smith, B. C. (2017, November 1). The C=O Bond, Part II: Aldehydes. Spectroscopy Online.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2001). Introduction to Spectroscopy. Cengage Learning.

- Chemistry LibreTexts. (2023, October 30). 12.8: Infrared Spectra of Some Common Functional Groups.

- ResearchGate. (n.d.). Normalized UV-Vis spectra of 5a-5d in pyridine.

- ResearchGate. (n.d.). The UV-Vis absorption spectra of III in different solvents.

- SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine.

- ChemicalBook. (n.d.). 2-Bromo-5-fluoropyridine(41404-58-4) 13C NMR spectrum.

- Gil, V. M. S., & Murrell, J. N. (1964). Interpretation of the proton and nitrogen chemical shifts of pyridine and pyridinium cation. Transactions of the Faraday Society, 60, 248-255.

- ChemicalBook. (n.d.). 2-Bromo-5-fluoropyridine(41404-58-4) 1H NMR spectrum.

- BLD Pharm. (n.d.). 40273-45-8|2-Bromo-3-fluoropyridine.

- Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note.

- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.

- University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from University of Ottawa NMR Facility website.

- The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from The Royal Society of Chemistry website.

- Physical Chemistry Chemical Physics. (2018, August 6). Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy.

- Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table - Organofluorine.

- University of Wisconsin-Madison. (n.d.). 14.8 INTERPRETATION OF 1H-NMR SPECTRA. Retrieved from University of Wisconsin-Madison Chemistry Department website.

- University of Wisconsin-Madison. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from University of Wisconsin-Madison Chemistry Department website.

- University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved from University of Wisconsin-Madison Chemistry Department website.

- Columbia University. (n.d.). HSQC and HMBC | NMR Core Facility.

- ResearchGate. (2025, August 6). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.

- University of Oslo. (n.d.). KJM 9250 600 2D HSQC, HMBC and H2BC v5. Retrieved from University of Oslo Chemistry Department website.